Lipophilicity Modulation: Ethyl Ester vs. Methyl Ester Analogs
The ethyl ester derivative (target compound) exhibits a predicted LogP of 2.48, compared to 2.09 for the analogous methyl ester [1]. This 0.39 log-unit increase represents the contribution of an additional methylene unit in the ester moiety, translating to approximately a 2.5‑fold higher partitioning into octanol. For applications where increased membrane permeability is desired—such as passive diffusion across the blood-brain barrier or penetration into Mycobacterial cell walls—the ethyl ester offers a measurable advantage, whereas the methyl ester may be preferable when higher aqueous solubility is required [2].
| Evidence Dimension | LogP (Predicted Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.48 |
| Comparator Or Baseline | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate: LogP = 2.09 |
| Quantified Difference | ΔLogP = +0.39 (target compound more lipophilic) |
| Conditions | Predicted via XLogP3 or equivalent atom-additive method; values sourced from Molbase and ChemSrc databases. |
Why This Matters
For procurement decisions, this difference enables rational selection of the ester that best matches the lipophilicity requirements of a target assay system, avoiding unnecessary synthetic work to convert between esters post‑acquisition.
- [1] Molbase. Ethyl 6-methoxy-1,3-benzothiazole-2-carboxylate. Compound Information Page. CAS 313371-32-3. View Source
- [2] Omar AMME, Aboulwafa OM, Issa DAE, El-Shoukrofy MSM, Amr ME, El-Ashmawy IM. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II. MedChemComm. 2017;8:1440-1451. View Source
